

4-Bromo-2,6-dimethylphenol molecular weight

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Compound of Interest

Compound Name: **4-Bromo-2,6-dimethylphenol**

Cat. No.: **B182379**

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Introduction to 4-Bromo-2,6-dimethylphenol

4-Bromo-2,6-dimethylphenol, also known as 4-bromo-2,6-xylenol, is a substituted phenolic compound with significant utility in synthetic organic chemistry and various industrial applications.^{[1][2]} As a brominated xylenol derivative, it serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and polymers.^{[2][3]} Its structure, featuring a hydroxyl group, two methyl groups, and a bromine atom on the aromatic ring, imparts a unique combination of reactivity and biological activity. This guide provides a comprehensive technical overview of its molecular properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of **4-Bromo-2,6-dimethylphenol** are crucial for its application in experimental design. Its molecular weight and physical state dictate handling procedures, while solubility and thermal properties are key for reaction and purification protocols.

Property	Value	Source(s)
Molecular Weight	201.06 g/mol	[1] [2] [3] [4] [5]
Monoisotopic Mass	199.98368 Da	[1]
Molecular Formula	C ₈ H ₉ BrO	[1] [4] [5]
IUPAC Name	4-bromo-2,6-dimethylphenol	[1]
CAS Number	2374-05-2	[1] [4] [5]
Appearance	Red or light brown crystalline powder with a phenolic odor.	[1] [3] [4]
Melting Point	74 - 78 °C	[4] [5]
Boiling Point	~195 - 253 °C	[4] [5] [6]
Solubility	Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, and acetone.	[3] [5]

Synthesis and Chemical Reactivity

The primary route for preparing **4-Bromo-2,6-dimethylphenol** is through the electrophilic bromination of 2,6-dimethylphenol. The methyl groups direct the incoming electrophile (bromine) to the para position, leading to the desired product with high regioselectivity.

Laboratory Synthesis Protocol

This protocol describes a common method for the bromination of 2,6-dimethylphenol. The causality behind this choice is the high yield and selectivity afforded by using a polar solvent like glacial acetic acid, which can stabilize the reaction intermediates.

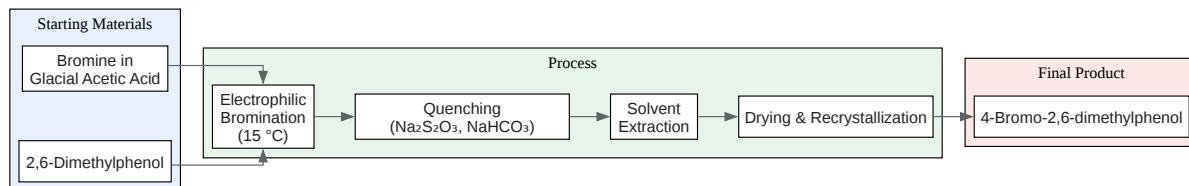
Materials:

- 2,6-dimethylphenol
- Bromine

- Glacial Acetic Acid
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Diethyl ether or Dichloromethane
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol in glacial acetic acid. Cool the mixture in an ice bath to approximately 15 °C.[5]
- Bromination: Add a solution of bromine in glacial acetic acid dropwise to the cooled phenol solution with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any unreacted bromine. This is followed by the addition of saturated aqueous sodium bicarbonate to neutralize the acetic acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.[5]
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5] The crude product can be further purified by recrystallization to yield light brown crystals.[1][4]
- Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.0.



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Caption: Workflow for the synthesis of **4-Bromo-2,6-dimethylphenol**.

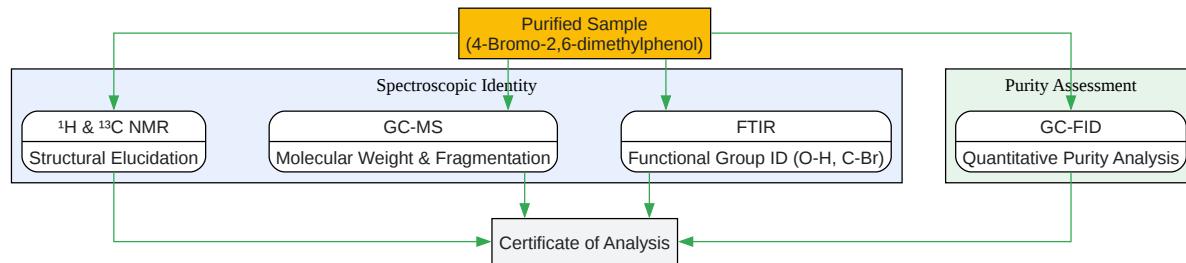
Chemical Reactivity

4-Bromo-2,6-dimethylphenol exhibits reactivity characteristic of a hindered phenol.

- Polymerization: Under certain conditions, such as initiation with iodine, it can undergo polymerization.[2][5]
- Further Bromination: Reaction with excess bromine can lead to the formation of di- and tri-brominated products, such as 3,4-dibromo-2,6-xylenol.[2][5]
- Coupling Reactions: The aryl bromide moiety makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, enabling the formation of new carbon-carbon bonds.[7]

Analytical Characterization

Rigorous analytical validation is essential to confirm the structural integrity and purity of synthesized **4-Bromo-2,6-dimethylphenol**. A multi-technique approach ensures a comprehensive characterization.



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Caption: A typical analytical workflow for compound characterization.

Spectroscopic Methods

Spectroscopy provides detailed information about the molecular structure.

Technique	Key Observables	Source(s)
¹ H NMR	Singlets for the two equivalent methyl groups, a singlet for the two equivalent aromatic protons, and a broad singlet for the phenolic hydroxyl proton.	[1][8]
¹³ C NMR	Distinct signals for the methyl carbons, the four unique aromatic carbons (C-OH, C-CH ₃ , C-H, C-Br), confirming the molecular symmetry.	[1][9]
Mass Spec (EI)	A molecular ion peak (M ⁺) at m/z 200 and an M+2 peak at m/z 202 of nearly equal intensity, which is the characteristic isotopic pattern for bromine. A major fragment is often observed at m/z 121.	[1][10]
IR Spectroscopy	A broad absorption band for the O-H stretch (~3400-3600 cm ⁻¹), sharp peaks for aromatic C-H stretching (~3000-3100 cm ⁻¹), and characteristic absorptions for C-Br stretching in the fingerprint region.	[1][11]

Chromatographic Methods

Gas Chromatography (GC) is the preferred method for assessing the purity of volatile phenols.

Protocol: Purity Analysis by GC-FID This protocol is based on established methods for phenol analysis, such as EPA Method 8041A.[12] The Flame Ionization Detector (FID) is chosen for its robust and linear response to hydrocarbons.

- Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized **4-Bromo-2,6-dimethylphenol** in a suitable solvent like dichloromethane or methanol.
- Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an FID detector.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[\[13\]](#)
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
 - Detector Temperature: 300 °C
- Analysis: Inject 1 µL of the sample solution. The retention time will be characteristic of the compound under the specified conditions.
- Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

4-Bromo-2,6-dimethylphenol is more than a laboratory chemical; it is a key building block and a molecule of interest for its bioactive properties.

- Synthetic Intermediate: It is a crucial precursor in the production of higher-value chemicals, including active pharmaceutical ingredients (APIs) and materials like phenolic resins.[\[3\]](#) Its defined structure allows for precise modifications in multi-step syntheses.
- Antimicrobial and Preservative: The compound has documented use as a microbicide in disinfectants and as a preservative to control microbial growth in industrial processes such as paper mills, oil fields, and water treatment.[\[3\]\[5\]](#)
- Scaffold for Bioactive Molecules: The broader class of bromophenols is actively researched for significant biological activities. Studies have shown that novel bromophenol derivatives

can act as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE).[\[14\]](#) This makes them promising candidates for developing treatments for glaucoma, epilepsy, and Alzheimer's disease.[\[14\]](#)

- **Antioxidant Research:** Derivatives of the closely related 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects, in some cases superior to classic antioxidants like alpha-tocopherol.[\[15\]](#) This suggests that the 4-bromo derivative could serve as a scaffold for developing new antioxidant agents.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with **4-Bromo-2,6-dimethylphenol**.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Class	GHS Statement	Source(s)
Acute Toxicity (Oral)	H302: Harmful if swallowed	[1]
Acute Toxicity (Dermal)	H312: Harmful in contact with skin	[1]
Acute Toxicity (Inhalation)	H332: Harmful if inhaled	
Skin Irritation	H315: Causes skin irritation	[1] [16]
Eye Irritation	H319: Causes serious eye irritation	[1] [16]
STOT Single Exposure	H335: May cause respiratory irritation	[1] [4]

Recommended Handling and Storage

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[4\]](#)[\[16\]](#)

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][16]
- Safe Handling: Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.

Conclusion

4-Bromo-2,6-dimethylphenol is a compound of significant scientific and industrial importance. With a molecular weight of 201.06 g/mol, its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an invaluable tool for researchers.[1] Its utility extends from a fundamental building block in organic synthesis to a scaffold for developing new therapeutic agents and industrial materials. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is paramount for unlocking its full potential in research and development.

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